molecular formula C18H22F2N4O B2871162 1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea CAS No. 1207002-87-6

1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Cat. No. B2871162
CAS RN: 1207002-87-6
M. Wt: 348.398
InChI Key: XHELKPRSAYCFOD-UHFFFAOYSA-N
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Description

1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H22F2N4O and its molecular weight is 348.398. The purity is usually 95%.
BenchChem offers high-quality 1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urea Derivatives in Chemical Association and Complexation

Urea derivatives have been extensively studied for their ability to engage in hydrogen bonding and complex formation. For instance, research on N-(pyridin-2-yl),N'-substituted ureas reveals their significant role in forming complexes through hydrogen bonding, with implications for designing supramolecular structures and understanding molecular interactions (Ośmiałowski et al., 2013). These findings suggest that similar urea compounds, including the one of interest, may also exhibit unique binding characteristics that could be harnessed in materials science and molecular engineering.

Role in Intramolecular Hydrogen Bonding and Cytosine Complexation

Investigations into pyrid-2-yl ureas offer insights into their equilibria between conformational isomers, influenced by intramolecular hydrogen bonding and their interactions with nucleobases such as cytosine. This underlines their potential in bioorganic chemistry and the design of molecular recognition systems (Chien et al., 2004). These aspects could be relevant to the study of 1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea in the context of nucleic acid chemistry and potential therapeutic applications.

Applications in Metallo-Supramolecular Assemblies

Research on di-(m-pyridyl)-urea ligands has demonstrated their utility in forming metallo-supramolecular macrocycles, which are of interest in the field of coordination chemistry and materials science for their potential applications in catalysis, molecular recognition, and the development of novel materials (Troff et al., 2012). The structural versatility and binding capabilities of urea derivatives like the one discussed could contribute to advancements in these areas.

Novel Anticancer Agents

The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents highlight the potential medicinal chemistry applications of urea compounds. These derivatives have shown significant antiproliferative effects, suggesting that structurally related compounds, including 1-(2,6-difluorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)urea, could be explored for their anticancer properties (Feng et al., 2020).

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O/c1-23-9-5-8-15(23)16(24-10-2-3-11-24)12-21-18(25)22-17-13(19)6-4-7-14(17)20/h4-9,16H,2-3,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHELKPRSAYCFOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NC2=C(C=CC=C2F)F)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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